COX-2 Inhibitory Potency: COX-2/LOX-IN-1 vs. Indomethacin and Structural Analog Compound 6
In a direct in vitro enzymatic assay using ovine COX-2, COX-2/LOX-IN-1 (compound 5) inhibited COX-2 with an IC50 of 0.55 ± 0.3 μM. This represents a 3.85-fold improvement over the reference NSAID indomethacin (IC50 = 2.12 ± 0.6 μM) measured in the same assay system, and a 12.7-fold greater potency compared to the closest structural analog compound 6 (IC50 = 7.0 ± 0.6 μM) [1]. Among all eight compounds in the series, compound 5 was the most potent COX-2 inhibitor [1].
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.55 ± 0.3 μM (COX-2/LOX-IN-1, compound 5) |
| Comparator Or Baseline | Indomethacin IC50 = 2.12 ± 0.6 μM; Compound 6 (COX-2/LOX-IN-2) IC50 = 7.0 ± 0.6 μM |
| Quantified Difference | 3.85-fold more potent than indomethacin; 12.7-fold more potent than compound 6 |
| Conditions | In vitro ovine COX-2 enzymatic assay with heme cofactor and TMPD co-substrate; absorbance measured at 590 nm |
Why This Matters
For studies where COX-2 inhibition is the primary pharmacological driver, COX-2/LOX-IN-1 provides the highest COX-2 potency in its chemical series, reducing the concentration required to achieve target engagement and lowering the risk of off-target effects associated with higher dosing.
- [1] Noti V, et al. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. 2023;28(24):7958. Table 2. PMID: 38138448. DOI: 10.3390/molecules28247958. View Source
